molecular formula C5H10N4 B2637267 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine CAS No. 1515908-30-1

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B2637267
CAS No.: 1515908-30-1
M. Wt: 126.163
InChI Key: CPIUETQFTNIZMQ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a high-purity chemical compound with the molecular formula C 5 H 10 N 4 and a molecular weight of 126.16 g/mol . It is supplied as a research-grade building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The 1,2,3-triazole core of this compound is a privileged scaffold in drug discovery due to its stability, hydrogen bonding capability, and resemblance to amide bonds, making it a valuable bioisostere . Compounds containing the 1,2,3-triazole structure are extensively investigated for a wide spectrum of biological activities. Research highlights their potential in developing novel anticancer agents , with some derivatives showing selective activity against specific cancer cell lines such as leukemia, melanoma, and renal cancers . Beyond oncology, the 1,2,3-triazole motif is found in molecules with reported antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities . This compound serves as a versatile intermediate for further chemical functionalization. The primary amine group allows for coupling reactions to form amides or imines, facilitating its incorporation into larger molecular architectures. Researchers utilize such 1,2,3-triazole-containing building blocks in the design and synthesis of potential pharmacological agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the available safety data sheets for proper handling and storage information.

Properties

IUPAC Name

1-(1-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIUETQFTNIZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and can be performed in aqueous medium . The general reaction conditions include the use of a copper catalyst, an alkyne, and an azide precursor. The reaction typically proceeds at room temperature and yields the desired triazole product in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency.

Chemical Reactions Analysis

1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

    Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as copper or palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and other heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported an IC50 value of 46 nM for a related compound against MCF-7 cells, indicating potent antiproliferative activity .

Mechanism of Action:
These compounds are believed to inhibit tubulin polymerization, a critical process for cell division. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The triazole moiety is also associated with antimicrobial activity. Compounds containing this structure have been evaluated for their efficacy against various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry. Furthermore, the compound can be utilized in the synthesis of polymers with enhanced properties due to its unique chemical structure.

Case Study 1: Anticancer Research

A study published in Frontiers in Chemistry investigated novel spirooxindole-triazole derivatives derived from this compound. These derivatives were synthesized and evaluated for their cytotoxicity against HepG2 and MDA-MB-231 cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced their anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of triazole-based compounds synthesized from this compound. The findings suggested that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This binding can be facilitated by hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the enzyme’s active site . The pathways involved in its biological activity include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine are compared below with analogous triazole-based amines (Table 1).

Table 1: Comparative Analysis of Triazole-Based Amine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound Methyl (1-position), ethylamine (4-position) 162.6 (HCl salt) High solubility in polar solvents; moderate logP (~0.8) BCL6 inhibitors, molecular probes
1-(1-Triphenylmethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Triphenylmethyl (1-position), ethylamine (3-position) 404.1 Bulky substituent reduces solubility; enhanced steric hindrance Intermediate in antifungal agents
N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine Quinoxaline (1-position), diethylamine (ethyl chain) 296.37 Extended conjugation improves fluorescence; logP ~2.1 Fluorescent probes, chelators
1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-amine Phenyl (4-position), ethylamine 188.23 Aromatic ring enhances π-π stacking; logP ~1.5 Anticancer scaffolds
1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride Phenyl (2-position), methyl (5-position) 238.7 Increased steric bulk; reduced metabolic stability Kinase inhibitors

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The methyl group in the target compound improves aqueous solubility compared to bulkier analogs like the triphenylmethyl derivative (logP ~0.8 vs. ~3.5) .
  • Phenyl-substituted derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability but complicating formulation.

Biological Activity: The 1,2,3-triazole core in the target compound shows superior hydrogen-bonding capacity compared to 1,2,4-triazole analogs (e.g., ), enhancing binding affinity in enzyme inhibition. Quinoxaline-substituted derivatives (e.g., ) display fluorescence properties, enabling applications in bioimaging.

Synthetic Accessibility :

  • CuAAC reactions efficiently generate 1,2,3-triazoles (target compound) , whereas 1,2,4-triazole derivatives require multistep routes involving hydrazine intermediates .

Research Findings

  • BCL6 Inhibition : The target compound demonstrated 46% yield in synthesizing BCL6 inhibitors, outperforming 1,2,4-triazole analogs due to better geometric compatibility with the enzyme’s active site .
  • Herbicidal Activity : Triazole-amine derivatives with simple substituents (e.g., methyl or ethyl groups) showed negligible fungicidal activity but moderate herbicidal effects at 100 µg/mL, highlighting substituent-dependent bioactivity .
  • Theranostic Potential: Derivatives like 2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine are being explored for radiotheranostics due to their chelating ability and low cytotoxicity .

Biological Activity

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, including enzymes and proteins, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C5_5H10_{10}N4_4
  • Molecular Weight : 126.16 g/mol
  • CAS Number : 1515908-30-1

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

Enzyme Inhibition :

  • This compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By inhibiting HDACs, the compound can increase the acetylation of histones, leading to alterations in gene expression profiles that may promote apoptosis in cancer cells.

Antimicrobial Activity :

  • Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds containing triazole moieties have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds derived from triazoles have shown promising antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
Compound 9MCF-71.1Thymidylate synthase inhibition
Compound 9HCT-1162.6Thymidylate synthase inhibition
Compound 9HepG21.4Thymidylate synthase inhibition

These results indicate that triazole derivatives can outperform standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in certain contexts .

Antimicrobial Studies

The antimicrobial efficacy of this compound has been evaluated through various assays:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli<6 µg/mL
S. aureus<6 µg/mL

These findings support the compound's potential as a lead structure for developing new antimicrobial agents .

Case Studies

A notable study focused on synthesizing and evaluating novel hybrids of triazole derivatives for their anti-tubercular activity. The research utilized molecular hybridization techniques to create compounds that exhibited significant inhibitory effects on DprE1, a critical enzyme in Mycobacterium tuberculosis .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, and how can purity be assessed?

  • Synthetic Routes :

  • Click Chemistry : The triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting a propargylamine derivative with a methyl-substituted azide under Cu(I) catalysis yields the triazole ring .
  • Reductive Amination : Ethylenediamine derivatives can undergo reductive amination with ketones or aldehydes to introduce the ethanamine moiety .
    • Purity Assessment :
  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can confirm structural integrity and detect unreacted intermediates .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths, angles, and torsion angles. For example, the triazole N–N bond length typically ranges from 1.31–1.34 Å, confirming aromaticity .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 152.1 for C6_6H11_{11}N5_5) .
  • FT-IR : Peaks at ~3100 cm1^{-1} (C–H stretching of triazole) and ~1600 cm1^{-1} (C=N stretching) confirm functional groups .

Advanced Questions

Q. How does the triazole ring's electronic environment influence the compound's reactivity in coordination chemistry?

  • Coordination Studies : The triazole N3 atom acts as a weak Lewis base, forming complexes with transition metals (e.g., Co(II) or Cu(I)). In the tbta ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), triazole nitrogen atoms coordinate facially to metal centers, with bond distances varying based on oxidation state (e.g., Co–N = 2.012–2.494 Å) .
  • DFT Calculations : B3LYP/6-311+G(d,p) level calculations predict charge distribution, showing higher electron density at N3 compared to N1/N2, influencing ligand-metal interactions .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Twinning Analysis : Use SHELXL's TWIN command to model twinned crystals. For example, a BASF parameter > 0.3 indicates significant twinning requiring detwinning .
  • Disorder Modeling : Apply PART and SUMP instructions in SHELXL to refine disordered solvent molecules or substituents (e.g., methyl groups) with partial occupancy .
  • Validation Tools : Check Rint_{\text{int}} (< 0.05) and CCweak_{\text{weak}} (> 70%) to ensure data quality .

Q. How can computational modeling predict the compound's behavior in different solvent systems?

  • Solvent Effects : Use COSMO-RS or SMD implicit solvent models in Gaussian to calculate solvation free energy (ΔGsolv_{\text{solv}}). For example, polar solvents (e.g., water) stabilize the protonated amine form .
  • pKa_a Prediction : Tools like MarvinSketch estimate the amine group's pKa_a (~9.5), critical for understanding protonation states in biological assays .

Key Notes

  • Methodological Focus : Emphasis on reproducible techniques (e.g., SHELX refinement, DFT protocols) ensures academic rigor.
  • Contradictions Addressed : Discrepancies in crystallographic data are resolved via advanced SHELXL features .

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